molecular formula C9H7ClN2O B2804255 2-Chloro-6-methoxy-1,5-naphthyridine CAS No. 27017-65-8

2-Chloro-6-methoxy-1,5-naphthyridine

Cat. No.: B2804255
CAS No.: 27017-65-8
M. Wt: 194.62
InChI Key: BUWWRQLQFJRZPS-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxy-1,5-naphthyridine typically involves the chlorination of 1,5-naphthyridine derivatives. One common method includes the use of phosphorus oxychloride (POCl3) to chlorinate 1,5-naphthyridine-2(1H)-one . The reaction conditions generally involve heating the reactants under reflux to achieve the desired chlorinated product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxy-1,5-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Phosphorus Oxychloride (POCl3): Used for chlorination reactions.

    Palladium Catalysts: Employed in cross-coupling reactions.

    Nucleophiles: Such as amines and thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-naphthyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

2-Chloro-6-methoxy-1,5-naphthyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-methoxy-1,5-naphthyridine is unique due to the specific positioning of the chlorine and methoxy groups, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research in medicinal chemistry and material science.

Properties

IUPAC Name

2-chloro-6-methoxy-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-9-5-3-6-7(12-9)2-4-8(10)11-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWWRQLQFJRZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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